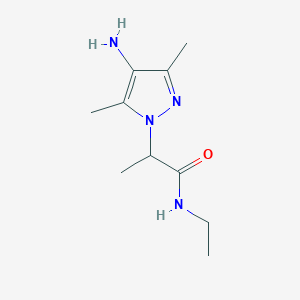
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-ethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol: A related compound with similar structural features.
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide:
Uniqueness
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Actividad Biológica
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylpropanamide, a pyrazole derivative, has garnered attention for its potential biological activities. This compound features a unique substitution pattern on the pyrazole ring that may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H24N4O |
| Molecular Weight | 252.36 g/mol |
| CAS Number | 1155135-01-5 |
| InChI Key | BJJGCROOFKKLGU-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves a condensation reaction between (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methanol and ethyl 2-methylpropylamine under reflux conditions in a suitable solvent like acetonitrile. This method ensures a high yield and purity of the desired product.
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic effects:
Antioxidant Activity
Studies have shown that pyrazole derivatives exhibit significant antioxidant properties. The presence of amino and methyl groups in this compound enhances its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress .
Anti-inflammatory Effects
Preliminary investigations indicate that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in the expression of pro-inflammatory cytokines, suggesting its potential role in treating inflammatory diseases .
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, highlighting its potential as an antioxidant agent.
- Case Study on Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, the administration of this compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, suggesting its efficacy in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-5-12-10(15)8(4)14-7(3)9(11)6(2)13-14/h8H,5,11H2,1-4H3,(H,12,15) |
Clave InChI |
ABRPOBVCQDHRPX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C)N1C(=C(C(=N1)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















